3-Pentylmagnesium bromide

Analytical Chemistry Environmental Monitoring Organometallic Speciation

Organotin quantification by GC-MS/MS requires precise derivatization; generic Grignard reagents introduce variability that compromises method reproducibility. 3-Pentylmagnesium bromide (CAS 4852-26-0) is the validated secondary Grignard for this application. • Superior derivative volatility, molar response, and yield vs. other Grignard reagents; enables method detection limits as low as 0.26 pg Sn with linear calibration from 0.5-100 pg Sn. • Supplied as a 2.0 M solution in diethyl ether under inert atmosphere, ensuring consistent, reproducible performance for nucleophilic additions and cross-coupling reactions. • Ships as UN 3399 (Class 4.3) dangerous goods; standard B2B logistics with appropriate DG packaging.

Molecular Formula C5H11BrMg
Molecular Weight 175.35 g/mol
CAS No. 4852-26-0
Cat. No. B155928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentylmagnesium bromide
CAS4852-26-0
Synonyms1-Ethylpropylmagnesium Bromide;  3-Pentylmagnesium Bromide;  Pentane Magnesium Complex
Molecular FormulaC5H11BrMg
Molecular Weight175.35 g/mol
Structural Identifiers
SMILESCC[CH-]CC.[Mg+2].[Br-]
InChIInChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyYOXMTMRKGTVEPG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentylmagnesium bromide Overview


3-Pentylmagnesium bromide (CAS 4852-26-0) is an organometallic compound classified as a Grignard reagent, with the molecular formula C5H11BrMg and a molecular weight of 175.35 g/mol [1]. It is typically supplied as a 2.0 M solution in diethyl ether, with a density of 0.953 g/mL at 25 °C . The compound features a secondary alkyl group bonded to magnesium, which distinguishes its reactivity profile from that of its linear, primary alkyl isomer, n-pentylmagnesium bromide (CAS 693-25-4) . This structural feature influences its behavior in nucleophilic addition and cross-coupling reactions, making it a specialized tool in organic synthesis and analytical derivatization.

3-Pentylmagnesium bromide Substitution Risks


Generic substitution of Grignard reagents is a high-risk approach in both synthetic and analytical chemistry. The reactivity of a Grignard reagent is fundamentally governed by the structure of its alkyl group. For a given halogen, the established reactivity order is 3° > 2° > 1° for alkyl halides . Consequently, 3-pentylmagnesium bromide, a secondary alkyl Grignard reagent, is predicted to be more reactive than its primary isomer, n-pentylmagnesium bromide . This difference in reactivity can lead to divergent reaction outcomes, including variations in yield, selectivity, and the extent of side reactions such as reduction or isomerization [1][2]. Therefore, a decision to substitute one for the other without empirical validation introduces significant experimental uncertainty and can compromise the reproducibility of a published procedure or the performance of an established analytical method. The following quantitative evidence provides specific instances where the choice of this branched reagent is demonstrably critical.

3-Pentylmagnesium bromide Evidence


Organotin Derivatization by GC-MS/MS

In a direct comparative study for the derivatization of organotin compounds prior to GC-MS/MS analysis, pentylmagnesium bromide was evaluated against other alkyl Grignard reagents including methyl- and propylmagnesium halides. The study compared molar responses, derivative volatilities, and derivatization yields, concluding that pentylmagnesium bromide was the reagent of choice [1]. Using pentylmagnesium bromide, calibration curves for mono-, di-, and tributyltins and mono-, di-, and triphenyltins were established to be linear in the range of 0.5–100 pg of Sn [1].

Analytical Chemistry Environmental Monitoring Organometallic Speciation

Branched vs. Linear Grignard Reactivity

The general reactivity order for Grignard reagents with the same halogen is established as 3° > 2° > 1° for the alkyl group . 3-Pentylmagnesium bromide features a secondary alkyl group, whereas its linear isomer, n-pentylmagnesium bromide, features a primary alkyl group. Based on this well-established reactivity trend, 3-pentylmagnesium bromide is predicted to exhibit higher reactivity in nucleophilic addition and cross-coupling reactions .

Organic Synthesis Grignard Reactions Reactivity

3-Pentylmagnesium bromide Applications


Environmental Organotin Monitoring

In analytical laboratories focused on quantifying organotin compounds (e.g., tributyltin, triphenyltin) in water, sediment, or biological samples, 3-pentylmagnesium bromide is the validated reagent of choice for Grignard derivatization prior to GC-MS/MS analysis [1]. Its selection was based on a direct comparison with other Grignard reagents, demonstrating superior performance in terms of derivative volatility, molar response, and yield [1]. Using this reagent ensures the method's high sensitivity, with calibration curves linear from 0.5 to 100 pg of Sn, and method detection limits as low as 0.26 pg of Sn [1].

Branched 5-Carbon Synthon Synthesis

3-Pentylmagnesium bromide serves as a specific nucleophile for introducing a secondary pentyl group into a target molecule. For instance, it can react with propaldehyde to synthesize 2,2-dimethyl-3-pentanol [2]. While this specific reaction does not have a direct comparator, the choice of this branched reagent over n-pentylmagnesium bromide is critical when the synthetic route requires the unique steric and electronic properties of a secondary alkyl group to achieve the desired regio- or stereochemical outcome .

PET Tracers by 11C-Carboxylation

In the radiopharmaceutical field, pentylmagnesium bromide has been employed for the rapid synthesis of [1-11C]hexanoic acid via carboxylation with [11C]CO2, a process that can be completed within 15 minutes of end-of-bombardment (EOB) [3]. This application leverages the rapid and efficient reaction of the Grignard reagent with carbon dioxide, a critical requirement for working with short-lived radioisotopes. While this study used the linear pentylmagnesium bromide, it establishes the broader utility of the pentyl Grignard class for this application, and the use of the branched 3-pentylmagnesium bromide would be indicated when the target molecule contains a branched fatty acid moiety.

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